molecular formula C24H24ClFN2O4S2 B12502241 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide

Cat. No.: B12502241
M. Wt: 523.0 g/mol
InChI Key: RXNGBCHJMVPVEX-UHFFFAOYSA-N
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Description

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl, sulfonyl, and glycinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. For instance, the synthesis might involve the following steps:

    Preparation of 3-chlorobenzyl sulfanyl intermediate: This can be achieved by reacting 3-chlorobenzyl chloride with a thiol compound under basic conditions.

    Formation of 4-fluorophenyl sulfonyl intermediate: This involves the sulfonylation of 4-fluoroaniline using a sulfonyl chloride reagent.

    Coupling reaction: The final step involves coupling the prepared intermediates with glycinamide under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features may be utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. For instance, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium Picosulfate: A related compound used as a laxative, characterized by its sulfonyl and aromatic groups.

    Methyl Benzoate: A simple ester with a benzene ring, used in various chemical applications.

    Vanillin Acetate: An aromatic compound with methoxy and acetate groups, used in flavoring and fragrance industries.

Uniqueness

N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is unique due to its combination of sulfanyl, sulfonyl, and glycinamide moieties, which provide a versatile platform for chemical modifications and interactions. This structural complexity distinguishes it from simpler aromatic compounds and enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C24H24ClFN2O4S2

Molecular Weight

523.0 g/mol

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide

InChI

InChI=1S/C24H24ClFN2O4S2/c1-32-22-9-7-21(8-10-22)28(34(30,31)23-11-5-20(26)6-12-23)16-24(29)27-13-14-33-17-18-3-2-4-19(25)15-18/h2-12,15H,13-14,16-17H2,1H3,(H,27,29)

InChI Key

RXNGBCHJMVPVEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCSCC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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